molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

Tris(2-chloroethyl) phosphite

Cat. No.: B042208
CAS No.: 140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphite is an organophosphorus compound widely used in various industrial applications. It is primarily known for its role as a flame retardant and plasticizer. The compound’s chemical formula is C6H12Cl3O3P, and it is characterized by the presence of three 2-chloroethyl groups attached to a phosphite group.

Mechanism of Action

Target of Action

Tris(2-chloroethyl) phosphite, also known as TCEP, is primarily used as a flame retardant and plasticizer in various types of polymers . These polymers are used in aerospace equipment and products, as well as in paint and coating manufacturing . The primary targets of TCEP are therefore these polymers, where it acts to increase fire resistance and plasticity .

Mode of Action

TCEP interacts with its targets (polymers) by physically integrating into the polymer matrix . This physical integration allows TCEP to increase the fire resistance of the material . This mode of action also means that tcep can easily leach out of the material and into the environment .

Biochemical Pathways

The biochemical pathways affected by TCEP primarily involve its degradation in the environment . Studies have shown that TCEP can be degraded through advanced oxidation processes (AOPs), with hydroxyl radicals (·OH) playing a major role . The degradation of TCEP involves the cleavage of the P-O or C-Cl bond . The degradation products of TCEP include bis (2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP), and other compounds .

Pharmacokinetics

TCEP is a colorless liquid with a density of 1.39 g/mL at 25 °C (lit.) . It has a boiling point of 192 °C/10 mmHg (lit.) . These properties suggest that TCEP could have significant bioavailability in organisms exposed to it.

Result of Action

Studies have shown that tcep can induce hepatotoxicity in zebrafish . It has been suggested that TCEP-induced growth inhibition might be related to the somatostatin (SS) signaling system . More research is needed to fully understand the molecular and cellular effects of TCEP’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TCEP. For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process of TCEP . Furthermore, oxygen can accelerate the degradation of TCEP by accelerating the Fe(II)/Fe(III) cycle . Therefore, the environmental context is crucial for understanding and predicting the behavior and effects of TCEP.

Biochemical Analysis

Biochemical Properties

Tris(2-chloroethyl) phosphite plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it can interact with acetylcholinesterase, leading to the inhibition of this enzyme, which is crucial for the breakdown of acetylcholine in nerve cells . This interaction can result in the accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in liver cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components . Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferase.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, preventing the breakdown of acetylcholine . This binding interaction is crucial for understanding its toxicological effects. Moreover, this compound can induce changes in gene expression by activating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage in cells, resulting in altered cellular metabolism and function . Additionally, its degradation products may also contribute to its overall biochemical impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild biochemical changes, while higher doses can lead to significant toxic effects. For example, in zebrafish models, low concentrations of this compound have been shown to increase antioxidant enzyme activity, whereas high concentrations result in oxidative stress and lipid peroxidation . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, leading to changes in metabolite levels . Understanding these interactions is crucial for predicting the compound’s metabolic fate and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification . This localization is essential for understanding its cellular effects and potential toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and induce oxidative stress . Understanding its subcellular localization helps in elucidating its mechanism of action and potential impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction is carried out in the presence of a catalyst, often under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_4\text{O} \rightarrow \text{P(OCH}_2\text{CH}_2\text{Cl})_3 ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using plug flow reactors. Phosphorus trichloride and ethylene oxide are continuously fed into the reactors, where they undergo the reaction to form the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(2-chloroethyl) phosphate.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorous acid and 2-chloroethanol.

    Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Tris(2-chloroethyl) phosphite has several applications in scientific research and industry:

Comparison with Similar Compounds

    Tris(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.

    Tris(2,3-dibromopropyl) phosphate: Another flame retardant with bromine atoms instead of chlorine.

    Tris(2-chloroisopropyl) phosphate: Contains isopropyl groups instead of ethyl groups.

Uniqueness: Tris(2-chloroethyl) phosphite is unique due to its specific combination of chlorine and phosphite groups, which confer distinct chemical properties such as its reactivity and effectiveness as a flame retardant. Compared to tris(2-chloroethyl) phosphate, this compound is more reactive due to the presence of the phosphite group, which can undergo oxidation to form the corresponding phosphate .

Properties

IUPAC Name

tris(2-chloroethyl) phosphite
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InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
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InChI Key

LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O3P
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DSSTOX Substance ID

DTXSID0026258
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Molecular Weight

269.5 g/mol
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Physical Description

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB]
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Boiling Point

257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg
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Flash Point

280 °F (NTP, 1992), 280 °F Open Cup
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Solubility

Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved.
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Density

1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C
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Vapor Density

9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1)
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Vapor Pressure

greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg]
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Color/Form

Colorless liquid

CAS No.

140-08-9
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Synthesis routes and methods

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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